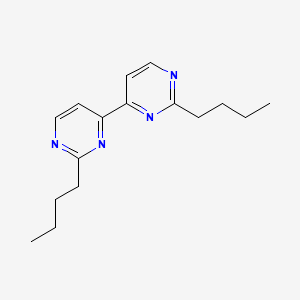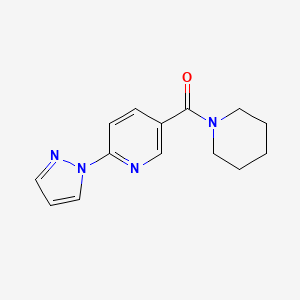
5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone is a heterocyclic compound that contains a piperidine ring, a pyrazole ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE typically involves the reaction of a piperidine derivative with a pyrazole derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the quality of the final product .
化学反応の分析
Types of Reactions
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound with different functional groups.
科学的研究の応用
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on various biological systems.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have similar structural features and biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazole and pyridine rings and have similar chemical properties.
Uniqueness
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone is unique due to its specific combination of the piperidine, pyrazole, and pyridine rings. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its versatility in chemical reactions and applications makes it a valuable compound in various fields of research .
特性
分子式 |
C14H16N4O |
|---|---|
分子量 |
256.309 |
IUPAC名 |
piperidin-1-yl-(6-pyrazol-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C14H16N4O/c19-14(17-8-2-1-3-9-17)12-5-6-13(15-11-12)18-10-4-7-16-18/h4-7,10-11H,1-3,8-9H2 |
InChIキー |
ZXDZJKCQHMOJOV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




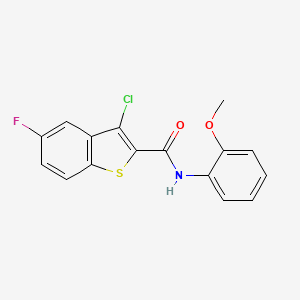
![3,8-bis(tetrahydro-2H-pyran-2-yloxy)benzo[c]cinnoline](/img/structure/B1175376.png)

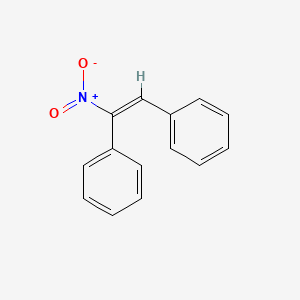
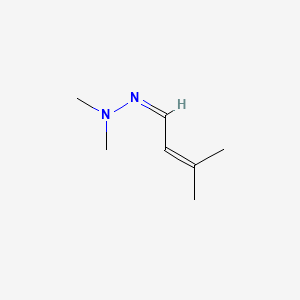
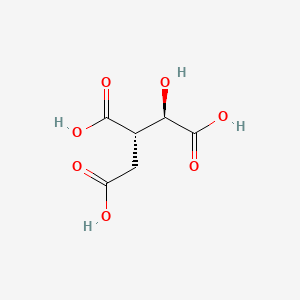
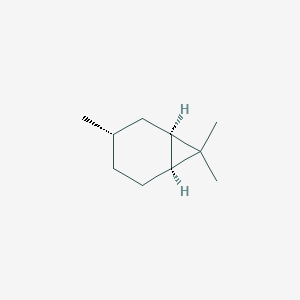
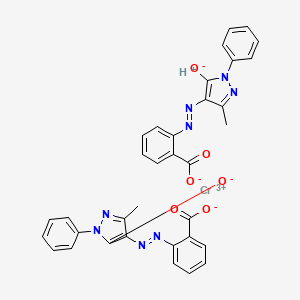
![6-Hydroxyimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1175389.png)
![[Cyclo[glycyl-N5-(acetyl-|EO)-N5-(hydroxy-|EO)-L-ornithyl-N5-(acetyl-|EO)-N5-(hydroxy-|EO)-L-ornithyl-N5-(acetyl-|EO)-N5-(hydroxy-|EO)-L-ornithyl-L-seryl-L-seryl]ato(3-)]iron](/img/structure/B1175390.png)
